Cas no 473923-75-0 (4-{(2-hydroxyethyl)aminomethyl}benzonitrile)
4-{(2-hydroxyethyl)aminomethyl}benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile
- 4-(((2-Hydroxyethyl)amino)methyl)benzonitrile
- AM100852
- 4-[(2-hydroxyethylamino)methyl]benzonitrile
- 4-{(2-hydroxyethyl)aminomethyl}benzonitrile
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- Inchi: 1S/C10H12N2O/c11-7-9-1-3-10(4-2-9)8-12-5-6-13/h1-4,12-13H,5-6,8H2
- InChI Key: QHJTWTBZDNDQEC-UHFFFAOYSA-N
- SMILES: OCCNCC1C=CC(C#N)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 177
- XLogP3: 0.5
- Topological Polar Surface Area: 56
4-{(2-hydroxyethyl)aminomethyl}benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085814-500mg |
4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile |
473923-75-0 | 500mg |
£320.00 | 2022-03-01 | ||
| Enamine | EN300-161808-0.05g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 0.05g |
$624.0 | 2023-05-26 | ||
| Enamine | EN300-161808-0.1g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 0.1g |
$653.0 | 2023-05-26 | ||
| Enamine | EN300-161808-0.25g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 0.25g |
$683.0 | 2023-05-26 | ||
| Enamine | EN300-161808-0.5g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 0.5g |
$713.0 | 2023-05-26 | ||
| Enamine | EN300-161808-1.0g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-161808-2.5g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 2.5g |
$1454.0 | 2023-05-26 | ||
| Enamine | EN300-161808-5.0g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 5g |
$2152.0 | 2023-05-26 | ||
| Enamine | EN300-161808-10.0g |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 10g |
$3191.0 | 2023-05-26 | ||
| Enamine | EN300-161808-50mg |
4-{[(2-hydroxyethyl)amino]methyl}benzonitrile |
473923-75-0 | 50mg |
$348.0 | 2023-09-23 |
4-{(2-hydroxyethyl)aminomethyl}benzonitrile Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-{(2-hydroxyethyl)aminomethyl}benzonitrile
4-{(2-hydroxyethyl)aminomethyl}benzonitrile (CAS No. 473923-75-0): A Comprehensive Technical Overview
4-{(2-hydroxyethyl)aminomethyl}benzonitrile (CAS No. 473923-75-0) is an important organic compound with a wide range of applications in pharmaceutical intermediates, material science, and specialty chemicals. This benzonitrile derivative features both hydroxyl and amino functional groups, making it a versatile building block in synthetic chemistry. The compound's molecular structure combines aromatic and aliphatic characteristics, offering unique reactivity patterns that are valuable in modern chemical synthesis.
The growing interest in 4-{(2-hydroxyethyl)aminomethyl}benzonitrile applications stems from its role as a key intermediate in the development of advanced materials and bioactive molecules. Researchers particularly value its benzonitrile-based compounds for their stability and functional group compatibility. Recent studies have explored its potential in creating novel polymer additives and liquid crystal materials, aligning with current market demands for high-performance specialty chemicals.
From a chemical properties perspective, 4-{(2-hydroxyethyl)aminomethyl}benzonitrile synthesis typically yields a white to off-white crystalline powder with moderate solubility in polar organic solvents. The compound's melting point ranges between 110-115°C, and it demonstrates good thermal stability below 200°C. These characteristics make it suitable for various industrial processes where temperature resistance is required. The presence of both hydroxyethyl and aminomethyl groups provides multiple sites for further chemical modifications.
In pharmaceutical research, CAS 473923-75-0 has gained attention as a potential precursor for drug discovery programs. Its molecular framework serves as an excellent scaffold for developing kinase inhibitors and other targeted therapies, addressing the current industry focus on precision medicine. The compound's balanced hydrophilicity-lipophilicity profile contributes to improved drug-like properties in derivative molecules, a hot topic in modern medicinal chemistry.
The global market for benzonitrile derivatives like 4-{(2-hydroxyethyl)aminomethyl}benzonitrile is experiencing steady growth, driven by increasing demand from the Asia-Pacific pharmaceutical and electronics sectors. Manufacturers are optimizing production processes to meet both quality standards and sustainability requirements, reflecting the chemical industry's shift toward greener methodologies. Current 4-{(2-hydroxyethyl)aminomethyl}benzonitrile price trends indicate stable supply chains with moderate price fluctuations based on raw material availability.
Quality control for 4-{(2-hydroxyethyl)aminomethyl}benzonitrile typically involves HPLC analysis with purity specifications exceeding 98%. Advanced characterization techniques including NMR spectroscopy and mass spectrometry ensure batch-to-batch consistency. These rigorous standards support the compound's use in sensitive applications such as electronic materials and high-value pharmaceutical intermediates, where purity is paramount.
Storage and handling recommendations for CAS 473923-75-0 emphasize protection from moisture and prolonged exposure to light. The compound shows good shelf stability when stored in airtight containers at room temperature, making it convenient for laboratory and industrial use. These practical attributes contribute to its popularity among researchers and process chemists working with functionalized benzonitriles.
Emerging applications of 4-{(2-hydroxyethyl)aminomethyl}benzonitrile include its use in organic electronic devices and as a ligand in catalytic systems. The compound's electron-withdrawing nitrile group combined with its donor amino alcohol functionality creates interesting electronic properties that researchers are exploring for next-generation materials. This aligns with current scientific interest in multifunctional organic compounds for advanced technologies.
Environmental and regulatory aspects of 4-{(2-hydroxyethyl)aminomethyl}benzonitrile production are receiving increased attention. Manufacturers are implementing waste minimization strategies and energy-efficient processes to reduce the environmental footprint of benzonitrile derivative synthesis. These developments respond to growing industry and consumer demand for sustainable chemical production practices.
Future research directions for CAS 473923-75-0 may explore its potential in bio-based material development and green chemistry applications. The compound's structural features make it a candidate for creating biodegradable polymers and environmentally friendly coatings. Such innovations would position this benzonitrile derivative at the forefront of sustainable chemical technology development.
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